molecular formula C11H11NO3 B12862881 1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone

1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone

Katalognummer: B12862881
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: LGSMANXRFPADIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone is a heterocyclic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It belongs to the class of aromatic heterocycles and is characterized by the presence of an oxazole ring fused with a benzene ring, along with an ethanone group at the 2-position and an ethoxy group at the 5-position.

Vorbereitungsmethoden

The synthesis of 1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base to form the intermediate ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The oxazole ring and ethanone group play crucial roles in binding to target sites, thereby influencing the compound’s biological activity. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its efficacy .

Vergleich Mit ähnlichen Verbindungen

1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone can be compared with other similar compounds, such as:

The presence of the ethoxy group in this compound imparts unique properties, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C11H11NO3

Molekulargewicht

205.21 g/mol

IUPAC-Name

1-(5-ethoxy-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C11H11NO3/c1-3-14-8-4-5-10-9(6-8)12-11(15-10)7(2)13/h4-6H,3H2,1-2H3

InChI-Schlüssel

LGSMANXRFPADIR-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)OC(=N2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.